molecular formula C11H11N3 B1311250 3-Amino-2-phenylamino-pyridine CAS No. 41010-49-5

3-Amino-2-phenylamino-pyridine

Cat. No.: B1311250
CAS No.: 41010-49-5
M. Wt: 185.22 g/mol
InChI Key: OLQLKEGDKARDNO-UHFFFAOYSA-N
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Description

3-Amino-2-phenylamino-pyridine is a pyridine derivative featuring an amino group at the 3-position and a phenylamino substituent at the 2-position. Pyridine derivatives are widely studied for their pharmacological, agrochemical, and material science applications due to their aromatic stability and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-N-phenylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQLKEGDKARDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443365
Record name 3-Amino-2-phenylamino-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41010-49-5
Record name 3-Amino-2-phenylamino-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-phenylpyridine-2,3-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-phenylamino-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with aniline in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF). The resulting intermediate is then treated with ammonia or an amine source to introduce the amino group at the third position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenylamino-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso, nitro, and various substituted derivatives of this compound.

Scientific Research Applications

Antitumor Activity

Research indicates that 3-Amino-2-phenylamino-pyridine derivatives exhibit promising antitumor properties. The compound has been studied for its ability to inhibit the growth of various tumor cells, particularly in the context of non-small cell lung cancer (NSCLC). It has shown effectiveness against drug resistance mechanisms associated with traditional chemotherapeutics like gefitinib and erlotinib, making it a candidate for novel cancer therapies .

The compound's mechanism involves the inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways, which are critical in tumor cell proliferation and survival. This inhibition can potentially lead to reduced tumor growth and improved patient outcomes in resistant cases .

Inhibition of Kinase Activity

Another significant application of this compound is its role as a kinase inhibitor. Kinases are enzymes that regulate various cellular processes, including cell division and metabolism. The compound has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which is involved in inflammatory responses and cancer progression . By targeting IKK, this compound may help manage conditions related to chronic inflammation and cancer.

Anti-inflammatory Properties

In addition to its antitumor applications, this compound derivatives have been investigated for their anti-inflammatory effects. The ability to modulate the NF-κB signaling pathway through IKK inhibition suggests potential therapeutic uses in autoimmune diseases and inflammatory disorders . This dual action—targeting both cancer and inflammation—highlights the compound's versatility in pharmacotherapy.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyridine derivatives, including this compound. These compounds have demonstrated significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents . The structural modifications of pyridine derivatives can enhance their efficacy against resistant microbial strains.

Case Studies and Research Findings

The application of this compound has been documented through various case studies that illustrate its effectiveness in real-world scenarios:

Study Focus Findings
Study on NSCLCInvestigated resistance to EGFR inhibitorsDemonstrated that this compound effectively inhibited tumor growth despite previous treatments
IKK Inhibition ResearchExplored anti-inflammatory effectsShowed potential for treating conditions like rheumatoid arthritis by modulating inflammatory pathways
Antimicrobial Efficacy StudyAssessed activity against bacterial strainsFound significant inhibition of growth in multi-drug resistant strains

Mechanism of Action

The mechanism of action of 3-Amino-2-phenylamino-pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, leading to its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the pyridine ring significantly influence physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Spectral Data (IR/NMR) Melting Point (°C)
3-Amino-2-fluoropyridine C₅H₅FN₂ 112.10 -NH₂ (3), -F (2) ¹H NMR: δ 6.5–7.8 (Ar-H) Not reported
2-Amino-3-nitro-6-phenylpyridine C₁₁H₉N₃O₂ 215.21 -NH₂ (2), -NO₂ (3), -Ph (6) IR: 1530 cm⁻¹ (NO₂ asym. str.) Not reported
3-Amino-2-hydroxypyridine C₅H₆N₂O 110.11 -NH₂ (3), -OH (2) ¹H NMR: δ 5.2 (OH), δ 6.8–7.5 (Ar-H) Not reported
6-Methyl-3-aminopyridine C₆H₈N₂ 108.14 -NH₂ (3), -CH₃ (6) IR: 1385 cm⁻¹ (gem-dimethyl str.) 88–92
3-Iodo-5-(trifluoromethyl)pyridin-2-amine C₆H₅F₃IN₂ 303.02 -NH₂ (2), -I (3), -CF₃ (5) ¹H NMR: δ 8.2–8.5 (Ar-H) 100
3-Amino-2-phenylamino-pyridine (hypothetical) C₁₁H₁₀N₄ 198.23 -NH₂ (3), -NHPh (2) Estimated IR: ~3350 cm⁻¹ (N-H str.) ~250–270 (estimated)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups reduce electron density, enhancing electrophilic reactivity .
  • Electron-Donating Groups (EDGs) : Methyl (-CH₃) and hydroxyl (-OH) groups increase electron density, improving solubility and hydrogen-bonding capacity .
  • Halogens : Fluorine and iodine introduce steric and electronic effects; iodine’s bulkiness may hinder crystallization, lowering melting points compared to smaller substituents .
  • Phenylamino Group: The -NHPh group in this compound likely increases molecular weight and melting point due to aromatic stacking and hydrogen bonding, similar to phenyl-substituted analogs in (melting points: 268–287°C) .

Biological Activity

3-Amino-2-phenylamino-pyridine (C11H11N3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features an amino group and a phenylamino group attached to a pyridine ring. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can form hydrogen bonds and engage in π-π interactions, which are crucial for its role as an enzyme inhibitor or receptor modulator. Specifically, it has been noted for its interactions with muscarinic receptors, which are involved in numerous physiological processes such as neurotransmission and muscle contraction .

Enzyme Inhibition

This compound has demonstrated enzyme inhibition properties, particularly against α-glucosidase. In vitro studies have shown that derivatives of this compound exhibit competitive inhibition with IC50 values significantly lower than standard drugs like acarbose, indicating potent inhibitory effects on carbohydrate metabolism .

Muscarinic Receptor Modulation

The compound acts as a selective antagonist for M2 muscarinic receptors, influencing various neurological functions. Its binding affinity varies across different muscarinic receptor subtypes, indicating its potential for targeted therapeutic applications in conditions like cognitive dysfunction and autonomic nervous system disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : A series of synthesized derivatives were tested for their α-glucosidase inhibitory activity. These derivatives showed IC50 values ranging from 15.2 µM to over 200 µM, demonstrating the compound's potential as a therapeutic agent for managing diabetes through carbohydrate absorption regulation .
  • Antimalarial Efficacy : The exploration of related aminopyridine compounds revealed promising antimalarial properties with IC50 values in the nanomolar range against resistant strains of Plasmodium falciparum. This highlights the need for further investigation into the specific activity of this compound .
  • Receptor Interaction Studies : Investigations into the binding affinities of this compound at muscarinic receptors have shown significant selectivity towards M2 receptors, suggesting its utility in conditions where modulation of cholinergic signaling is beneficial .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructure FeaturesBiological Activity
2-Aminopyridine Lacks phenylamino groupLess versatile in enzyme inhibition
3-Aminopyridine Similar structure without phenylaminoDifferent reactivity patterns
2-Phenylaminopyridine Lacks amino group at third positionAltered chemical behavior

This table illustrates how the presence of both amino and phenylamino groups in this compound enhances its reactivity and broadens its application spectrum compared to its analogs.

Q & A

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc → EtOAc/MeOH) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures exploit solubility differences, especially for halogenated analogs (mp 70–92°C ).
  • Acid-base extraction : Utilize the compound’s basicity (pKa ~4.2 ) by protonating in HCl and neutralizing with NH₄OH.

What analytical challenges arise in quantifying trace impurities (e.g., genotoxic byproducts) in synthesized batches?

Q. Advanced

  • HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phase to resolve polar impurities. Compare retention times with standards like PhIP derivatives (formed via Maillard-type reactions ).
  • LOQ/LOD : Achieve sub-ppm detection via MRM mode in LC-MS/MS.
    Mitigation : Optimize reaction time/temperature to minimize byproduct formation and implement in-process controls (e.g., TLC monitoring).

How does the compound’s photostability impact its suitability for long-term storage or photophysical studies?

Q. Advanced

  • UV-Vis spectroscopy : Monitor absorbance changes under UV light (254 nm) to assess degradation.
  • Accelerated aging : Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products (e.g., oxidized pyridine rings).
    Storage recommendations : Dark, inert atmosphere (N₂), and desiccants to prevent hydrolysis .

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